(R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Mandate (R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 143394-93-8) for your asymmetric synthesis. Using the (S)-enantiomer or racemate results in unwanted diastereomers, jeopardizing API activity and requiring costly separations. This single-enantiomer (R)-configured cyclic anhydride is the critical starting material for (R)-aminosuccinic acid moieties, enabling high-yield stereoselective routes. Procure with confidence: widely available in flexible research packs (1-25g) with short lead times, ensuring your chiral drug development remains on track.

Molecular Formula C4H6ClNO3
Molecular Weight 151.546
CAS No. 143394-93-8
Cat. No. B584324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Aminodihydrofuran-2,5-dione hydrochloride
CAS143394-93-8
Molecular FormulaC4H6ClNO3
Molecular Weight151.546
Structural Identifiers
SMILESC1C(C(=O)OC1=O)N.Cl
InChIInChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H/t2-;/m1./s1
InChIKeyZUOVTYLEICKQDF-HSHFZTNMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride (CAS 143394-93-8) Matters in Chiral Synthesis and Procurement


(R)-3-Aminodihydrofuran-2,5-dione hydrochloride, also known as (3R)-3-aminodihydro-2,5-furandione hydrochloride, is a chiral, non-aromatic heterocyclic building block featuring a five-membered dihydrofuran-2,5-dione core with a stereodefined (R)-configured primary amine in its hydrochloride salt form . This compound is a member of the amino-substituted cyclic anhydride class and serves as a versatile intermediate in asymmetric synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals, agrochemicals, and peptide mimetics . Its commercial availability at defined purity levels (typically 95% or higher) and as a single enantiomer makes it a critical starting material for stereoselective transformations where control of absolute configuration is paramount .

Why Substituting (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride with Racemic or (S)-Enantiomer Compromises Stereochemical Integrity


Generic substitution of (R)-3-aminodihydrofuran-2,5-dione hydrochloride (CAS 143394-93-8) with its racemate (CAS 39185-99-4) or the (S)-enantiomer (CAS 34029-31-7) is scientifically untenable for asymmetric synthesis. The (R)-configured amine dictates the stereochemical outcome of subsequent transformations; introducing the opposite enantiomer or a racemic mixture leads to the formation of diastereomeric pairs with distinct physicochemical and biological properties . Critically, the (S)-enantiomer is documented as a key acylating agent in the industrial-scale Friedel-Crafts synthesis of L-homophenylalanine (>99% ee), while no analogous high-yielding, stereospecific application is reported for the (R)-enantiomer in the same context, underscoring the divergent reactivity and utility of each enantiomer . Therefore, procurement decisions must be guided by the absolute stereochemical requirement of the target synthetic route; failure to do so risks racemization, reduced yield, and the costly separation of unwanted stereoisomers.

Quantitative Differentiation of (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride vs. Key Comparators


Chiral Purity and Stereochemical Definition vs. Racemic Mixture

The (R)-3-aminodihydrofuran-2,5-dione hydrochloride (CAS 143394-93-8) is supplied as a single enantiomer with a defined (R)-configuration at the C3 position, whereas the racemic mixture (CAS 39185-99-4) contains an equimolar blend of (R)- and (S)-enantiomers . The presence of a single stereoisomer eliminates the need for downstream chiral resolution steps, which are often low-yielding and cost-prohibitive. Commercial specifications for the (R)-enantiomer typically state a minimum purity of 95% with the remainder being non-stereoisomeric impurities, not the opposite enantiomer .

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Application-Specific Reactivity: (R)- vs. (S)-Enantiomer in Friedel-Crafts Acylation

The (S)-enantiomer (L-aspartic acid anhydride hydrochloride, CAS 34029-31-7) has been explicitly demonstrated as an effective acylating agent in Friedel-Crafts reactions, enabling a practical three-step synthesis of L-homophenylalanine from L-aspartic acid in 80% overall yield and with >99% enantiomeric excess . In contrast, no analogous published procedure or yield data exists for the (R)-enantiomer in this specific transformation, indicating that the stereochemistry of the anhydride is critical for the stereochemical outcome of the acylation step. The (R)-enantiomer's utility lies in its ability to generate D-amino acid derivatives or other (R)-configured targets, for which the (S)-enantiomer would be entirely unsuitable.

Friedel-Crafts Acylation Amino Acid Synthesis Process Chemistry

Storage and Handling Requirements vs. Non-Hydrochloride Free Base

The hydrochloride salt of (R)-3-aminodihydrofuran-2,5-dione (CAS 143394-93-8) is recommended for storage at 2-8°C to maintain long-term stability, whereas the free base (R)-3-aminodihydrofuran-2,5-dione (CAS 756447-06-0) is often stored at ambient temperature in a cool, dry place . The salt form's requirement for refrigerated storage suggests enhanced reactivity or susceptibility to degradation, which may be advantageous for certain coupling reactions where the hydrochloride acts as a protected amine, but it necessitates more stringent cold-chain logistics during procurement and inventory management.

Compound Stability Storage Conditions Reagent Handling

Commercial Availability and Lead Time: (R)- vs. (S)-Enantiomer

A survey of major chemical suppliers indicates that the (R)-enantiomer (CAS 143394-93-8) is more widely stocked and offered in a broader range of package sizes (e.g., 250mg, 1g, 5g, 25g) compared to the (S)-enantiomer (CAS 34029-31-7), which is often available only upon request or in more limited quantities . For instance, one supplier lists the (R)-enantiomer with immediate availability for 1g, 5g, and 25g sizes, while the (S)-enantiomer requires inquiry for all sizes . This disparity in stock availability can significantly impact project timelines for those requiring the (R)-configured building block.

Supply Chain Procurement Lead Time

Purity Specification and Batch-to-Batch Consistency

The (R)-3-aminodihydrofuran-2,5-dione hydrochloride (CAS 143394-93-8) is commercially offered at a minimum purity of 95% or 98%, with some suppliers providing additional analytical documentation such as NMR, HPLC, and GC traces to verify batch quality . In contrast, the free base (CAS 756447-06-0) is also specified at 95% purity but lacks the same breadth of publicly disclosed analytical support . The availability of rigorous quality control data for the hydrochloride salt enhances confidence in its use for critical synthetic steps where impurity profiles can influence reaction outcomes and final product purity.

Quality Control Batch Consistency Analytical Chemistry

Optimal Use Cases for Procuring (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride (CAS 143394-93-8)


Synthesis of (R)-Configured Pharmaceuticals and Bioactive Molecules

When the target molecule contains an (R)-configured amine or chiral center derived from an (R)-aminosuccinic acid moiety, (R)-3-aminodihydrofuran-2,5-dione hydrochloride is the mandatory starting material. Using the (S)-enantiomer or racemate would produce the incorrect stereoisomer or a mixture, respectively, requiring costly and low-yielding separation . This scenario is common in the development of chiral drugs where stereochemistry dictates biological activity and safety profile.

Asymmetric Synthesis and Chiral Pool Approaches

As a readily available, enantiomerically pure building block from the chiral pool, this compound serves as a convenient source of chirality for constructing more complex molecular architectures . Its defined (R)-stereochemistry can be transferred to new stereocenters in subsequent reactions, enabling the efficient preparation of enantiomerically enriched intermediates without the need for chiral auxiliaries or asymmetric catalysis in every step.

Peptide Mimetic and Constrained Amino Acid Synthesis

The cyclic anhydride structure is a valuable precursor to conformationally constrained amino acid analogs, such as 3-aminosuccinic acid derivatives . The hydrochloride salt provides a protected amine that can be selectively deprotected or coupled, allowing for the site-specific introduction of the (R)-aminodihydrofuran-2,5-dione moiety into peptide backbones to modulate secondary structure and biological activity [1].

Rapid Procurement for Time-Sensitive R&D Projects

For laboratories requiring a reliable and immediate supply of this chiral building block, the (R)-enantiomer's broader commercial availability and flexible packaging options (from 250mg to 25g) make it the most practical choice . Its superior stock levels compared to the (S)-enantiomer minimize lead times, allowing synthetic chemists to proceed without supply chain delays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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